2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The combined spectral data obtained by 1H-, 13C-,1 H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Molecular Structure Analysis
The molecular formula of the compound is C29H29N3O3S . The average mass is 499.624 Da and the mono-isotopic mass is 499.192963 Da .Scientific Research Applications
Biological Activities and Therapeutic Potentials
Thiazolidines and Their Derivatives : Thiazolidines, a core structure related to the compound , are recognized for their diverse biological activities. These include anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties. The pharmacological significance of thiazolidin-4-ones, a closely related class, has been highlighted in recent studies. These compounds have been explored for their potential in treating a variety of diseases due to their remarkable bioactivity profiles, including antioxidant, anticancer, and anti-inflammatory effects (Mech, Kurowska, & Trotsko, 2021).
Antituberculosis Activity : Organotin(IV) complexes containing thiazolidine derivatives have shown significant antituberculosis activity. This demonstrates the compound's potential in contributing to the development of new antituberculosis agents. The activity of these complexes is attributed to their structural diversity and the presence of biologically active ligands, which may include thiazolidinone derivatives (Iqbal, Ali, & Shahzadi, 2015).
Synthetic Development and Applications : The synthetic methodologies for creating thiazolidin-4-ones and their derivatives have evolved, with a focus on green chemistry and atom economy. These advances have facilitated the exploration of their biological activities and therapeutic applications. The compound may benefit from similar synthetic approaches to enhance its pharmacokinetic and pharmacodynamic profiles (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020).
Pharmacological Importance : Compounds with the thiazolidine scaffold have been integrated into pharmaceuticals due to their potent pharmacological activities. This underscores the importance of continued research into compounds like 2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide, which could lead to the development of new medications for various ailments (Santos, Jones Junior, & Silva, 2018).
Properties
IUPAC Name |
2-[3-(3,5-dimethylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-17-7-6-8-20(12-17)28-24(31)15-29-23-10-5-4-9-22(23)27(26(29)33)30(25(32)16-34-27)21-13-18(2)11-19(3)14-21/h4-14H,15-16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUXGFLUUOSBST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC(=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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